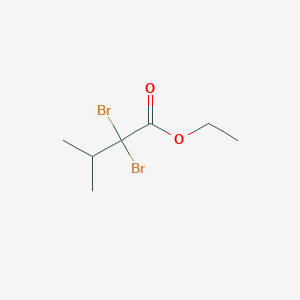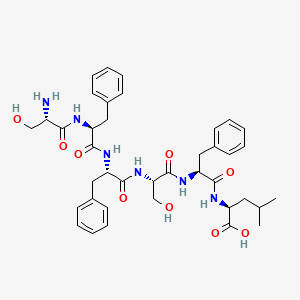![molecular formula C18H17ClN2O3S B14237207 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- CAS No. 540740-90-7](/img/structure/B14237207.png)
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- is a compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. This specific compound has shown potential as a brain-type glycogen phosphorylase inhibitor, which could be useful in treating ischemic brain injury .
准备方法
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- involves several steps. One common synthetic route includes the hydrolysis of a precursor compound to form a phenoxy acid, which is then coupled with an appropriate amine in the presence of dry dichloromethane, lutidine, and a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Often involves reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Typical reagents include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines .
科学研究应用
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting brain-type glycogen phosphorylase, which is crucial in glucose metabolism.
Industry: Utilized in the development of novel drugs and other chemical products.
作用机制
The compound exerts its effects primarily by inhibiting brain-type glycogen phosphorylase (PYGB). This inhibition helps regulate glucose metabolism, control cell apoptosis, and protect against hypoxia/reoxygenation injury in astrocytes. The molecular targets include PYGB and pathways involved in glucose metabolism and apoptosis .
相似化合物的比较
Similar compounds include other aromatic anilides and indole derivatives. For instance:
5-chloro-N-{4-[(1R)-1,2-dihydroxyethyl]phenyl}-1H-indole-2-carboxamide: Another aromatic anilide with similar structural features.
Indole-3-carboxamide derivatives: These compounds share the indole core structure and exhibit various biological activities.
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- lies in its specific substitution pattern, which imparts distinct biological properties, particularly its potential as a brain-type glycogen phosphorylase inhibitor .
属性
CAS 编号 |
540740-90-7 |
|---|---|
分子式 |
C18H17ClN2O3S |
分子量 |
376.9 g/mol |
IUPAC 名称 |
5-chloro-3-(4-propan-2-ylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3S/c1-10(2)11-3-6-13(7-4-11)25(23,24)17-14-9-12(19)5-8-15(14)21-16(17)18(20)22/h3-10,21H,1-2H3,(H2,20,22) |
InChI 键 |
RSANKUSJPOICTG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
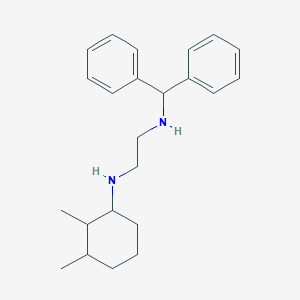
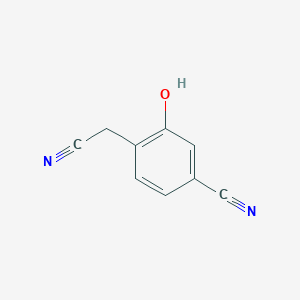
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
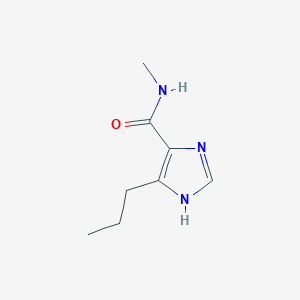
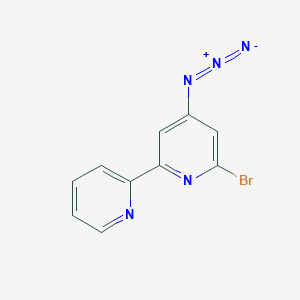
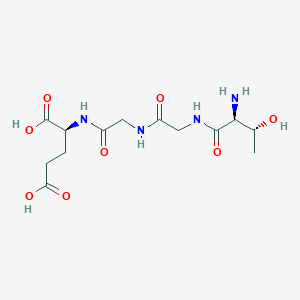
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
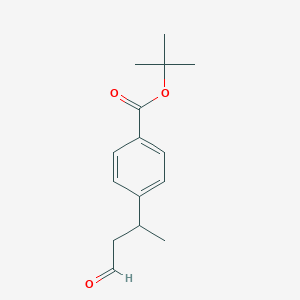
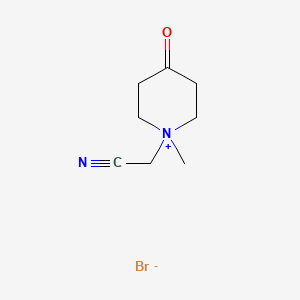
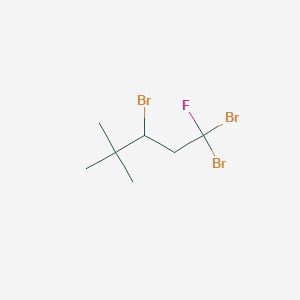
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
